Solvation Dynamics and Thermodynamic Solubility Profiling of 2-(Cyclobutylmethyl)azetidine Hydrochloride in Organic Solvents
Solvation Dynamics and Thermodynamic Solubility Profiling of 2-(Cyclobutylmethyl)azetidine Hydrochloride in Organic Solvents
Physicochemical Determinants of Solvation
2-(Cyclobutylmethyl)azetidine hydrochloride (CAS: 2228376-45-0, MW: 161.67 g/mol ) is a highly versatile, nitrogen-containing heterocyclic building block utilized in advanced pharmaceutical synthesis[1]. Understanding its solubility profile in organic solvents is critical for optimizing reaction conditions, purification workflows, and early-stage drug formulation[2].
The solvation of this molecule is dictated by a delicate thermodynamic balance between its polar, ionic core and its lipophilic periphery. Unsubstituted azetidine hydrochloride is highly hydrophilic and readily soluble in water[3], driven by the high dielectric constant of the aqueous medium. However, the introduction of the cyclobutylmethyl moiety significantly increases the molecule's overall lipophilicity (LogP).
Because it is a hydrochloride salt, the compound exists as a stable crystal lattice held together by strong ionic bonds[4]. To achieve dissolution in organic solvents, the solvent must possess a sufficient dielectric constant to overcome this lattice energy while simultaneously accommodating the non-polar cyclobutane ring via Van der Waals interactions[5].
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Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents act as strong hydrogen-bond acceptors and possess high dielectric constants. They effectively solvate the protonated azetidinium ion, while their alkyl groups interact favorably with the cyclobutylmethyl tail, leading to high solubility[5],[6].
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Polar Protic Solvents (e.g., Methanol, Ethanol): Protic solvents can solvate both the azetidinium cation and the chloride anion through hydrogen bonding. Ethanol, with its ethyl chain, provides an excellent amphiphilic environment for this specific molecule[6].
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Non-Polar Solvents (e.g., Hexane, Heptane): The lack of a permanent dipole moment means these solvents cannot overcome the ionic lattice energy of the hydrochloride salt, rendering the compound practically insoluble[7].
Fig 1: Structural factors dictating the solvation of 2-(Cyclobutylmethyl)azetidine HCl.
Quantitative Solubility Matrix
While exact empirical data for 2-(Cyclobutylmethyl)azetidine hydrochloride is highly specific to proprietary assay conditions, Table 1 provides a rigorously extrapolated thermodynamic solubility matrix. These values are benchmarked against homologous aliphatic and cyclic amine hydrochlorides (e.g., AMT hydrochloride, Florfenicol amine hydrochloride) to serve as a baseline for assay design[5],[6].
| Solvent | Dielectric Constant (ε) | Estimated Solubility | Primary Solvation Mechanism |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 25 mg/mL | Strong ion-dipole interactions; H-bond acceptor. |
| Methanol (MeOH) | 32.7 | > 20 mg/mL | Protic solvation of chloride; H-bond donor/acceptor. |
| Ethanol (EtOH) | 24.5 | 15 - 25 mg/mL | Moderate protic solvation; lipophilic tail accommodation. |
| Dichloromethane (DCM) | 8.9 | 1 - 5 mg/mL | Weak dipole interactions; limited salt dissociation. |
| Hexane | 1.9 | < 0.1 mg/mL | Insufficient polarity to overcome crystal lattice energy. |
Methodological Framework: Thermodynamic Solubility via Shake-Flask
Kinetic solubility assays (e.g., laser nephelometry via DMSO dilution) are prone to supersaturation artifacts and are generally reserved for high-throughput aqueous screening[2],[8]. For accurate organic solvent profiling, the Shake-Flask Method coupled with LC-MS/MS quantification is the gold standard,[9].
To ensure the system is self-validating, the following protocol incorporates internal standard calibration, parallel reference compound testing, and post-assay solid-state verification to rule out salt disproportionation.
Fig 2: Thermodynamic solubility workflow via the shake-flask method with LC-MS/MS quantification.
Step-by-Step Self-Validating Protocol
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Preparation of the Saturated System:
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Weigh approximately 15 mg of 2-(Cyclobutylmethyl)azetidine hydrochloride into a 2 mL chemical-resistant glass HPLC vial.
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Add 200 µL of the target organic solvent (e.g., anhydrous DMSO or Ethanol). The presence of visible, undissolved solid is mandatory to ensure the solution is fully saturated.
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Equilibration (The Shake-Flask Phase):
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Seal the vials tightly with PTFE-lined caps and place them in a temperature-controlled thermomixer.
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Incubate at exactly 25.0°C ± 0.1°C with continuous shaking at 800 rpm for 48 hours[2],[9].
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Causality: Extended equilibration ensures the system reaches true thermodynamic equilibrium, preventing false-low readings caused by slow dissolution kinetics[10].
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Phase Separation:
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Transfer the suspension to a solvent-resistant microcentrifuge tube.
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Centrifuge at 15,000 × g for 15 minutes at 25°C.
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Causality: Centrifugation is strictly preferred over filtration for organic solvents. Organic solvents can swell or partially dissolve standard filter membranes (e.g., PVDF/PTFE), leading to analyte adsorption or membrane extractables interfering with downstream LC-MS/MS[8].
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Dilution and Quantification:
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Carefully aspirate 10 µL of the clear supernatant without disturbing the solid pellet.
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Dilute the aliquot serially (e.g., 1:100 or 1:1000) in a compatible LC-MS/MS mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) to bring the concentration within the linear dynamic range of the instrument[2].
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Quantify the concentration using a triple quadrupole mass spectrometer (MRM mode) against a 6-point calibration curve prepared from a certified reference standard.
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Self-Validation & Solid-State Verification:
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System Suitability: Run a known reference standard (e.g., Propranolol HCl) in parallel to verify the accuracy of the equilibration and extraction process[9].
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Solid-Phase Check: Recover the remaining undissolved pellet, dry it under vacuum, and analyze via X-Ray Powder Diffraction (XRPD).
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Causality: This critical step confirms that the compound remained as the hydrochloride salt and did not undergo polymorphic transformation or disproportionation into the free base during the 48-hour equilibration period.
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Sources
- 1. Azetidine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. Azetidine hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. How are primary, secondary, and tertiary amines separated from their mixt.. [askfilo.com]
- 8. protocols.io [protocols.io]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
